molecular formula C9H12O2S B1309027 5-tert-Butylsulfanyl-furan-2-carbaldehyde CAS No. 876717-92-9

5-tert-Butylsulfanyl-furan-2-carbaldehyde

Cat. No. B1309027
CAS RN: 876717-92-9
M. Wt: 184.26 g/mol
InChI Key: GSVYOLJFAUYHIO-UHFFFAOYSA-N
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Description

5-tert-Butylsulfanyl-furan-2-carbaldehyde is a compound that plays a key role in numerous areas of scientific research and industry. It has a molecular formula of C9H12O2S and a molecular weight of 184.26 g/mol .


Molecular Structure Analysis

The molecular structure of 5-tert-Butylsulfanyl-furan-2-carbaldehyde is defined by its molecular formula, C9H12O2S . Unfortunately, detailed structural analysis or diagrams are not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-tert-Butylsulfanyl-furan-2-carbaldehyde are not explicitly mentioned in the search results. The molecular formula is C9H12O2S and the molecular weight is 184.26 g/mol .

Scientific Research Applications

Chemical Intermediates and Polymer Production 5-tert-Butylsulfanyl-furan-2-carbaldehyde derivatives have been used as intermediates in chemical reactions. For instance, acid chloride derivatives of furan-2-carboxylic acid can be produced from precursor aldehydes like 5-(chloromethyl)furan-2-carbaldehyde, using tert-butyl hypochlorite. These derivatives are crucial in the production of furoate ester biofuels and polymers of furan-2,5-dicarboxylic acid (FDCA) (Dutta, Wu, & Mascal, 2015).

Green Chemistry and Bioactive Compound Synthesis In green chemistry, furan-2-carbaldehydes have been used as efficient C1 building blocks for synthesizing bioactive compounds like quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage, avoiding the need for protecting hydroxyl, carboxyl, amide, or secondary amino groups. This approach leverages conjugated N,O-tridentate copper complexes acting as photoinitiators under visible light (Yu et al., 2018).

Catalysis and Chemical Production Research has focused on heterogeneously catalyzed reactions of carbohydrates for producing furfurals, including furan-2-carbaldehyde. These processes are aligned with green chemistry principles, offering benefits like less waste and easier catalyst recovery. This is important for the production of furfural and hydroxymethylfurfural, crucial intermediates in the chemical industry (Karinen, Vilonen, & Niemelä, 2011).

Mechanism of Action

The mechanism of action for 5-tert-Butylsulfanyl-furan-2-carbaldehyde is not specified in the search results. Furan compounds, in general, are known for their reactivity and have a wide range of applications in the synthesis of new fuels and polymer precursors .

properties

IUPAC Name

5-tert-butylsulfanylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-9(2,3)12-8-5-4-7(6-10)11-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVYOLJFAUYHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424442
Record name 5-tert-Butylsulfanyl-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-Butylsulfanyl-furan-2-carbaldehyde

CAS RN

876717-92-9
Record name 5-tert-Butylsulfanyl-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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